bis(2-ethylhexyl) hydrogen phosphate;(Z)-octadec-9-en-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

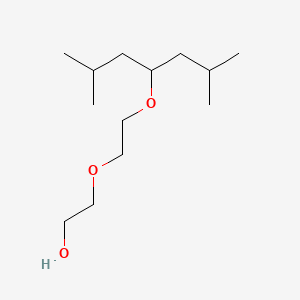

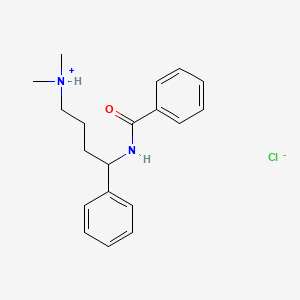

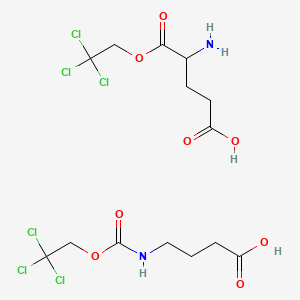

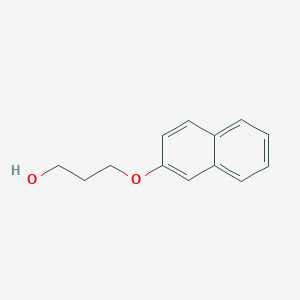

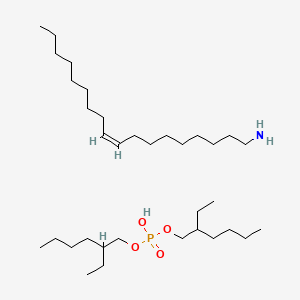

Bis(2-ethylhexyl) hydrogen phosphate: and (Z)-octadec-9-en-1-amine are two distinct chemical compounds. Bis(2-ethylhexyl) hydrogen phosphate is an organophosphorus compound commonly used as a solvent, extractant, and surfactant .

Preparation Methods

Bis(2-ethylhexyl) hydrogen phosphate: can be synthesized through the esterification of phosphorus oxychloride with 2-ethylhexanol. The reaction involves adding phosphorus oxychloride and 2-ethylhexanol in a molar ratio of 1:1.5-2.5, followed by stirring at 15-25°C for 1-3 hours. The mixture is then heated to 40-70°C and reacted for 1-4 hours. The product is obtained through washing, filtration, and distillation .

(Z)-octadec-9-en-1-amine: is typically produced through the hydrogenation of oleic acid or its esters. The hydrogenation process involves the use of a catalyst, such as palladium or nickel, under high pressure and temperature conditions .

Chemical Reactions Analysis

Bis(2-ethylhexyl) hydrogen phosphate: undergoes various chemical reactions, including:

Esterification: Reacts with alcohols to form esters.

Hydrolysis: Hydrolyzed by water to form phosphoric acid and 2-ethylhexanol.

Oxidation: Can be oxidized to form phosphoric acid derivatives.

Common reagents used in these reactions include alcohols, water, and oxidizing agents. Major products formed include esters, phosphoric acid, and 2-ethylhexanol .

(Z)-octadec-9-en-1-amine: undergoes reactions such as:

Amidation: Reacts with carboxylic acids to form amides.

Hydrogenation: Can be hydrogenated to form saturated amines.

Substitution: Participates in substitution reactions with halides.

Scientific Research Applications

Bis(2-ethylhexyl) hydrogen phosphate: is widely used in scientific research and industry:

Metal Extraction: Used as an extractant for rare earth metals and uranium.

Surfactant: Employed in the formulation of surfactants for various industrial applications.

Lubricant Additive: Acts as an antiwear and corrosion inhibitor in lubricants.

(Z)-octadec-9-en-1-amine: has applications in:

Nanoparticle Synthesis: Used as a stabilizing agent in the synthesis of nanoparticles.

Surfactant: Utilized in the production of surfactants for detergents and emulsifiers.

Biological Research: Investigated for its potential antimicrobial properties.

Mechanism of Action

Bis(2-ethylhexyl) hydrogen phosphate: exerts its effects primarily through its ability to form complexes with metal ions, facilitating their extraction and separation. It acts as a ligand, binding to metal ions and forming stable complexes that can be separated from aqueous solutions .

(Z)-octadec-9-en-1-amine: interacts with biological membranes, disrupting their structure and function. It can also form complexes with metal ions, aiding in their stabilization and transport .

Comparison with Similar Compounds

Bis(2-ethylhexyl) hydrogen phosphate: is similar to other organophosphorus compounds, such as:

Di(2-ethylhexyl) phosphate: Similar structure and applications.

Tri(2-ethylhexyl) phosphate: Used as a plasticizer and flame retardant.

(Z)-octadec-9-en-1-amine: is comparable to other long-chain amines, such as:

Stearylamine: Used in similar applications as a surfactant and stabilizing agent.

Oleylamine: Another name for (Z)-octadec-9-en-1-amine, highlighting its widespread use.

These comparisons highlight the unique properties and applications of bis(2-ethylhexyl) hydrogen phosphate and (Z)-octadec-9-en-1-amine in various scientific and industrial fields.

Properties

CAS No. |

68155-94-2 |

|---|---|

Molecular Formula |

C18H37N.C16H35O4P C34H72NO4P |

Molecular Weight |

589.9 g/mol |

IUPAC Name |

bis(2-ethylhexyl) hydrogen phosphate;(Z)-octadec-9-en-1-amine |

InChI |

InChI=1S/C18H37N.C16H35O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2/h9-10H,2-8,11-19H2,1H3;15-16H,5-14H2,1-4H3,(H,17,18)/b10-9-; |

InChI Key |

IXJZJRRYKPCXHG-KVVVOXFISA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCN.CCCCC(CC)COP(=O)(O)OCC(CC)CCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCN.CCCCC(CC)COP(=O)(O)OCC(CC)CCCC |

physical_description |

Liquid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.